molecular formula C7H9NO4 B3338552 2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester CAS No. 96905-68-9

2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester

Cat. No.: B3338552
CAS No.: 96905-68-9
M. Wt: 171.15 g/mol
InChI Key: STXJWMUXKCYVJA-UHFFFAOYSA-N
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Description

2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester is a chemical building block of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its three-dimensional coverage and ability to improve solubility and target selectivity . This compound features both a keto group and an ester functional group, making it a versatile intermediate for the synthesis of more complex molecules. Researchers can leverage this scaffold to develop novel compounds for investigating various biological targets. Pyrrolidine-based structures are prominently featured in research targeting ionotropic glutamate receptors (iGluRs) in the central nervous system, which are implicated in a range of neurological conditions . Furthermore, structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives are actively explored for their antimicrobial potential against multidrug-resistant Gram-positive bacteria, such as Staphylococcus aureus , and pathogenic fungi like Candida auris . Some derivatives also demonstrate promising anticancer activity in cell culture models, such as A549 human lung cancer cells . The ethyl ester group is a common feature in synthetic intermediates, as it can be readily modified into other functional groups, such as hydrazides, which are used to create hydrazone and azole derivatives for extensive structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical precursor. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

ethyl 2,5-dioxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-12-7(11)4-3-5(9)8-6(4)10/h4H,2-3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXJWMUXKCYVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276459
Record name Ethyl 2,5-dioxo-3-pyrrolidinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID301276459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96905-68-9
Record name Ethyl 2,5-dioxo-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96905-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dioxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with ammonia or primary amines, followed by cyclization to form the pyrrolidine ring. The reaction conditions often involve heating under reflux in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, such as alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Therapeutic Intermediates

2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of tetrahydropyrrolo[1,2-a]pyrazin derivatives, which are promising candidates for treating diabetic complications. These derivatives exhibit potent aldose reductase inhibitory activity, making them valuable in managing diabetic neuropathy and other related conditions. For instance, Ranirestat (AS-3201), a derivative of this compound, has been clinically developed for its therapeutic efficacy against diabetes-related complications .

1.2 Bioactive Molecules

Research highlights the versatility of pyrrolidine derivatives in drug discovery. Compounds featuring the pyrrolidine ring have shown selective activity against various biological targets. For example, certain pyrrolidine derivatives have been identified as antagonists of estrogen receptors and modulators of nuclear hormone receptors involved in autoimmune diseases. These findings underscore the potential of this compound as a scaffold for developing novel therapeutics .

Agricultural Chemistry

2.1 Pesticide Development

The compound has potential applications in agricultural chemistry as a pesticide or herbicide due to its biological activity. The presence of dicarbonyl and pyrrole functionalities enhances its reactivity and biological efficacy compared to simpler derivatives. Research is ongoing to evaluate its effectiveness against various pests and weeds, potentially leading to safer and more effective agricultural products.

Synthetic Chemistry

3.1 Synthetic Intermediates

In synthetic organic chemistry, this compound is utilized as an intermediate for synthesizing other complex molecules. Its unique structural features allow for various functional group transformations that are essential in multi-step synthetic pathways. This compound can be transformed into other biologically active molecules through established synthetic routes, facilitating the development of new drugs and agrochemicals .

Table 1: Applications Overview

Application AreaSpecific Use CaseKey Findings/Notes
PharmaceuticalIntermediate for RanirestatPotent aldose reductase inhibitor for diabetic complications
Bioactive molecule synthesisSelective activity against estrogen receptors
Agricultural ChemistryPotential pesticide/herbicideEnhanced biological activity due to unique functional groups
Synthetic ChemistryIntermediate for complex molecule synthesisVersatile transformations leading to novel compounds

Case Study: Ranirestat Development

Ranirestat is a notable example of how this compound is applied in drug development:

  • Objective: To develop a therapeutic agent for diabetic complications.
  • Process: Utilized as a key intermediate in synthesizing tetrahydropyrrolo[1,2-a]pyrazin derivatives.
  • Outcome: Demonstrated significant aldose reductase inhibitory activity in clinical trials.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes or signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Pyrrolidine vs. Pyrazole/Pyridine Derivatives :

    • The target compound’s pyrrolidine ring offers a saturated five-membered ring, enhancing conformational flexibility compared to aromatic pyridine or pyrazole analogs. This flexibility may influence binding interactions in pharmaceutical applications .
    • Pyridine derivatives (e.g., ) exhibit aromaticity, leading to distinct electronic properties and reactivity, such as participation in π-π stacking or acid-base reactions .
  • Methyl groups (e.g., ) can alter metabolic stability and steric hindrance in synthetic pathways .

Research Findings and Case Studies

  • Hydrazide Synthesis: highlights the use of the target compound in preparing 2,5-dioxo-1,5-dihydro-2H-chromeno[2,3-b]pyridine-3-carbohydrazide, a precursor to antimicrobial agents .

Biological Activity

2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester (CAS No. 96905-68-9) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two ketone groups at positions 2 and 5 and a carboxylic acid ethyl ester at position 3. Its molecular formula is C7H9NO4C_7H_9NO_4, and it has a molecular weight of approximately 171.15 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. This is likely due to its interaction with cyclin-dependent kinases, which are critical for cell cycle regulation .
  • Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : By inhibiting CDKs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. This mechanism is crucial for its anticancer properties .
  • Antioxidant Mechanism : Its antioxidant activity may involve scavenging free radicals and modulating oxidative stress pathways, contributing to cellular protection against damage.

Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been developed to obtain this compound efficiently. These methods often involve diastereoselective hydrogenation processes that enhance yield and selectivity.
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited significant anticancer activity against specific cancer cell lines at micromolar concentrations .
    • Another investigation highlighted its potential as a neuroprotective agent, showing efficacy in models of excitotoxicity .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaUnique Features
2-PyrrolidinoneC₄H₇NOLacks dicarbonyl functionality; simpler structure
Ethyl 4-oxo-1-pyrrolidinecarboxylateC₇H₉NO₄Different substitution pattern; less stability
4-Hydroxy-5-oxo-1-(1-phenylethyl)-pyrroleC₁₅H₁₇NOMore complex aromatic system; higher molecular weight

The distinct arrangement of functional groups in this compound confers unique chemical reactivity and biological properties compared to these similar compounds.

Q & A

Q. How can researchers address solubility challenges during purification of this compound?

  • Methodology : Use gradient recrystallization with mixed solvents (e.g., ethyl acetate/hexane) or column chromatography with silica gel (60–120 mesh). For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is effective .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for substituted pyrrolidine derivatives?

  • Methodology :
  • Variable Temperature (VT) NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).
  • DFT Calculations : Compare experimental and computed chemical shifts to identify dominant conformers.
  • 2D NMR (COSY, HSQC) : Elucidate coupling patterns and assign overlapping signals .

Q. How can kinetic studies or isotopic labeling elucidate the mechanism of esterification or cyclization in this compound’s synthesis?

  • Methodology :
  • Isotopic Labeling : Use ¹³C-labeled ethyl acetoacetate to trace carbonyl reactivity during cyclization.
  • Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or quenching experiments. Rate constants can identify rate-limiting steps (e.g., nucleophilic attack vs. dehydration) .

Q. What chromatographic methods are optimal for detecting co-eluting impurities in this compound?

  • Methodology :
  • GC-MS with Derivatization : Enhance volatility of polar impurities (e.g., silylation).
  • HPLC-DAD/ELSD : Use orthogonal detection (UV + evaporative light scattering) to differentiate non-UV-active byproducts.
  • LC-MS/MS : Fragment ions can distinguish structurally similar contaminants (e.g., regioisomers) .

Q. How do substituents on the pyrrolidine ring influence the compound’s reactivity in downstream functionalization?

  • Methodology :
  • SAR Studies : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 3- or 4-position and compare reaction rates in nucleophilic acyl substitutions.
  • Computational Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

Data Analysis and Contradiction Management

Q. How should researchers statistically validate correlations between reaction parameters (e.g., pH, solvent) and product purity?

  • Methodology :
  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to quantify parameter interactions.
  • Multivariate Regression : Relate HPLC purity data to variables like temperature and catalyst loading.
  • ANOVA : Identify significant factors (p < 0.05) for process optimization .

Q. What bioactivity screening approaches are suitable for evaluating this compound in drug discovery?

  • Methodology :
  • Enzyme Assays : Test inhibition of proteases or kinases (e.g., PKA) using fluorescence-based substrates.
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory effects (NF-κB luciferase reporter).
  • In Silico Docking : Prioritize targets (e.g., GABA receptors) using molecular docking simulations .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight261.27 g/mol
Key IR Absorptions1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (lactam)
HPLC Purity Threshold≥98% (C18 column, 254 nm)
Common ByproductsUncyclized intermediates, regioisomers

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester
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2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester

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